3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of 2-methyl-1,3-benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with acetic acid or other suitable reagents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the fluorinated benzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit dihydroorotase or DNA gyrase, which are essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-benzothiazole: Lacks the fluorine and sulfonamide groups, resulting in different biological activities.
3-fluorobenzothiazole: Similar structure but lacks the sulfonamide group.
N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide: Lacks the fluorine atom.
Uniqueness
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties. These modifications can enhance its potency, selectivity, and pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c1-9-16-13-8-11(5-6-14(13)20-9)17-21(18,19)12-4-2-3-10(15)7-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQLFLLAWMTXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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